Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-
Description
"Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-" is a brominated naphthalene derivative functionalized with a (4-methylphenyl)sulfonyl (tosyl) group at the 7-position. The compound belongs to a class of sulfonated aromatic hydrocarbons, where the sulfonyl group enhances electrophilicity and influences molecular interactions such as hydrogen bonding and π-stacking .
Properties
CAS No. |
645821-05-2 |
|---|---|
Molecular Formula |
C17H13BrO2S |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-bromo-7-(4-methylphenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C17H13BrO2S/c1-12-2-7-16(8-3-12)21(19,20)17-9-5-13-4-6-15(18)10-14(13)11-17/h2-11H,1H3 |
InChI Key |
ZOLLZADSPDSFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- typically involves the bromination of naphthalene followed by the introduction of the sulfonyl group. The reaction conditions for bromination often include the use of bromine or a brominating agent in the presence of a catalyst. The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents significantly impact physical properties. Key comparisons include:
Key Observations :
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability increase molecular weight and may elevate melting points compared to chloro analogs. However, the absence of amino/pyridyl groups (as in 5a) likely reduces intermolecular hydrogen bonding, lowering melting points relative to disulfonamides .
- Spectral Differences : Bromine’s strong electron-withdrawing effect would downfield-shift adjacent protons in ¹H NMR compared to chlorine. IR spectra would retain S=O stretches (~1330–1160 cm⁻¹) but lack NH bands present in sulfonamides .
Reactivity and Stability
- Electrophilic Substitution: The tosyl group deactivates the naphthalene ring, directing electrophiles to the bromine-free positions (e.g., C1 or C8). Bromine’s presence further deactivates C2, reducing susceptibility to substitution vs. non-halogenated analogs .
- Thermal Stability : Tosyl groups enhance thermal stability due to strong C-S bonds. Bromine’s higher bond dissociation energy (vs. Cl) may further stabilize the compound against degradation .
Molecular Conformation and Interactions
Crystal structures of related compounds (e.g., 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzadiazacyclopentadecine) reveal that the tosyl group participates in C–H···O and π-stacking interactions, stabilizing the lattice .
Biological Activity
Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-, is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. Its structure includes a bromine atom and a sulfonyl group attached to a naphthalene ring, which potentially enhances its biological activity. This article explores the biological activity of this compound, focusing on its interactions, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₃H₁₃BrO₂S
- IUPAC Name : 2-bromo-7-[(4-methylphenyl)sulfonyl]naphthalene
The presence of the bromine and sulfonyl groups in its structure may contribute to its reactivity and biological properties. Compounds with similar structures have been shown to exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Case Study 1: Antimicrobial Evaluation
A study evaluated various naphthalene derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL, suggesting strong antimicrobial activity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of naphthalene derivatives. It was found that specific substitutions on the naphthalene ring significantly enhanced their inhibitory effects on DNA gyrase and DHFR, with IC50 values ranging from 12.27 to 31.64 μM .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-7-methylnaphthalene | Bromine at position 2 on naphthalene | Moderate antimicrobial activity |
| 4-Methylphenylsulfonic acid | Sulfonic acid instead of sulfonyl | Limited biological activity |
| 2-Bromo-1-(2-(methylthio)phenyl)ethan-1-one | Contains methylthio group | Antimicrobial properties |
| Anthraquinone-2,7-disulfonic acid disodium salt | Contains two sulfonic acid groups | Strong antitumor activity |
The table illustrates that while some compounds exhibit notable biological activities, the unique combination of bromine and sulfonyl groups in Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- may impart distinct reactivity and biological properties not found in these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
